Taxuspine B
Overview
Description
Taxuspine B is a natural product derived from the Japanese yew, Taxus cuspidata Sieb. et Zucc. It belongs to the class of taxanes, which are diterpenoids known for their complex structures and significant biological activities. This compound, along with other taxanes, has been studied for its potential in overcoming multidrug resistance in cancer cells .
Scientific Research Applications
Taxuspine B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of taxanes.
Mechanism of Action
Target of Action
Taxuspine B, a natural product isolated from the Japanese yew Taxus , primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .
Mode of Action
This compound exhibits a taxol-like activity, which means it acts similarly to the well-known chemotherapy drug, Taxol . It interacts with its target, the microtubules, by reducing CaCl2-induced depolymerization . This interaction stabilizes the microtubules and prevents their breakdown, thereby disrupting cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase where the cell divides . By stabilizing microtubules and preventing their depolymerization, this compound inhibits the normal progression of mitosis, leading to cell cycle arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Like other taxanes, it is likely to have challenges related to water solubility, which could impact its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell death . It shows cytotoxicity against certain cancer cell lines, such as murine lymphoma L1210 and human epidermoid carcinoma KB cells .
Biochemical Analysis
Biochemical Properties
Taxuspine B interacts with various biomolecules, primarily proteins, in biochemical reactions. It exhibits taxol-like activity, suggesting that it may interact with tubulin, a protein involved in cell division . By stabilizing GDP-bound tubulin in the microtubule, this compound inhibits the process of cell division as depolymerization is prevented .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It shows weak cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells . This suggests that this compound influences cell function by affecting cell division and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with microtubules. It stabilizes GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This suggests that this compound may bind to tubulin, inhibiting its normal function and leading to changes in gene expression.
Metabolic Pathways
This compound is likely involved in several metabolic pathways. As a taxane, it is part of a class of diterpenes originally identified from plants of the genus Taxus . The biosynthetic pathways of Taxol have been revealed, resulting in a large number of precursors, intermediates, and derivatives of Taxol . This compound, being a taxane, is likely involved in similar pathways.
Subcellular Localization
The subcellular localization of this compound is likely to be associated with microtubules, given its mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxuspine B is typically isolated from the stems and leaves of the Japanese yew. The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions: Taxuspine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Paclitaxel: A well-known taxane used in cancer therapy.
Docetaxel: Another taxane with similar applications in oncology.
Cabazitaxel: A taxane used to treat hormone-refractory prostate cancer.
Uniqueness of Taxuspine B: this compound is unique due to its specific ability to inhibit P-glycoprotein, making it particularly valuable in overcoming multidrug resistance in cancer cells. While other taxanes like paclitaxel and docetaxel also have significant anticancer activity, this compound’s distinct mechanism of action and its origin from the Japanese yew set it apart .
Properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMXWLFXARITCC-CRMVJMMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Taxuspine B and where is it found?
A1: this compound is a taxane diterpene natural product. It has been isolated from the ethanol extract of the aerial parts of Taxus yunnanensis [] and the twigs and leaves of Taxus chinensis var. mairei [].
Q2: What is the structure of this compound?
A2: While the provided abstracts don't give the full structural details of this compound, they do mention the isolation of a related compound, 2-decacetyl this compound, from Taxus mairei []. This suggests that this compound likely possesses an acetate group at the C-2 position, which is absent in the 2-decacetyl derivative. Further structural elucidation would require access to the full research articles and their spectral data.
Q3: Are there any other interesting structural analogs of this compound found in nature?
A3: Yes, the research highlights a few structurally fascinating analogs:
- Dantaxusin A and B: Isolated alongside this compound from Taxus yunnanensis, these compounds showcase structural variations in the taxane skeleton, particularly in the presence and position of cinnamoyl and acetyl groups [].
- 2-Deacetoxytaxinine J: Also co-occurring with this compound in Taxus yunnanensis, this compound emphasizes the structural diversity within this species, with variations in the C-2 substituent [].
- 2-Decacetyl this compound: This compound, identified in Taxus mairei, provides valuable insights into the structure of this compound itself, hinting at the presence of an acetate group at the C-2 position in this compound [].
Q4: What analytical techniques are typically used to characterize compounds like this compound?
A4: The provided abstracts highlight the use of 1D and 2D NMR spectroscopy and HRMS for structural elucidation of this compound and its analogs [, ]. These techniques are standard in natural product chemistry for determining the structure and connectivity of atoms within a molecule.
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